molecular formula C5H3BrO2S B101367 4-Bromo-2-thiophenecarboxylic acid CAS No. 16694-18-1

4-Bromo-2-thiophenecarboxylic acid

Cat. No. B101367
CAS RN: 16694-18-1
M. Wt: 207.05 g/mol
InChI Key: HJZFPRVFLBBAMU-UHFFFAOYSA-N
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Description

4-Bromo-2-thiophenecarboxylic acid is a brominated thiophene derivative that is of interest in various chemical syntheses and applications. The presence of the bromine atom and carboxylic acid group on the thiophene ring makes it a versatile intermediate for further chemical modifications and transformations.

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be achieved through various methods. For instance, the bromination of 2-thiophenecarboxaldehyde gives a mixture of brominated products, predominantly at the 4 position of the thiophene ring, as described in the bromination of acetophenone, 2-acetothienone, and 2-thiophenecarboxaldehyde in sulfuric acid . Additionally, the Suzuki coupling reaction is another method used to synthesize brominated thiophene derivatives, as demonstrated in the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene .

Molecular Structure Analysis

The molecular and electronic structures of thiophene derivatives have been studied using computational methods such as AM1, MNDO, and CNDO/S. These studies help in understanding the geometry and electronic transitions of the molecules. For example, the molecular geometry of thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives has been optimized using these methods, revealing that the most stable conformations are predicted to be planar .

Chemical Reactions Analysis

Brominated thiophene derivatives are reactive intermediates that can undergo various chemical reactions. The presence of the bromine atom makes them suitable for nucleophilic substitution reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino-nitrobenzo[b]thiophenes, which can undergo rearrangement . Furthermore, the reactivity of some 4-bromo-2H-chromenes and 2H-thiochromenes has been explored, showing that conversion of the bromo compounds to lithio derivatives provides access to a wide range of novel substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene derivatives can be influenced by their molecular structure. For instance, the crystal structures of cocrystals and salts involving brominated thiophene derivatives demonstrate various hydrogen bonding motifs and weak π-π interactions, which can affect their physical properties . The vibrational spectra and DFT simulations of these compounds provide insights into their geometric parameters and vibrational frequencies, which are important for understanding their chemical behavior .

Scientific Research Applications

Bromination and Nitration Reactions

4-Bromo-2-thiophenecarboxylic acid plays a role in the bromination of aromatic compounds. A study by Gol'dfarb et al. (1974) demonstrated the bromination of 2-cyanothiophene, leading predominantly to the 4-bromo derivative, which is an essential intermediate in various chemical syntheses (Gol'dfarb, Grotmova, & Belen’kii, 1974).

Environmentally Friendly Synthesis

Guo Hai (2007) outlined an environmental-friendly synthesis method for 2-Thiophenecarboxylic acid, starting from thiophene and involving bromination to produce 2-bromothiophene. This method emphasizes sustainability and efficiency in chemical synthesis (Guo Hai, 2007).

Insecticide Development

Hull et al. (2007) discussed the use of halogenated 2-thiophenecarboxylic acid derivatives, including 4-bromo variants, as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. These compounds are notable for their targeted insecticidal activities and low mammalian toxicity, demonstrating the compound's utility in agricultural science (Hull, Romer, Podhorez, Ash, & Brady, 2007).

Organic Synthesis and Catalysis

Iitsuka et al. (2013) explored the regioselective C3-alkenylation of thiophene-2-carboxylic acids, including brominated derivatives, via rhodium/silver-catalyzed oxidative coupling. This study underscores the compound's role in facilitating complex organic synthesis reactions (Iitsuka, Schaal, Hirano, Satoh, Bolm, & Miura, 2013).

Spectroscopic and Computational Studies

Balakit et al. (2017) synthesized a new thiophene derivative using a Suzuki coupling reaction involving 4-bromo-5-methylthiophen-2-ylboronic acid. The study provided insights into the vibrational spectra and theoretical calculations of the compound, demonstrating its significance in spectroscopy and computational chemistry (Balakit, Sert, Çırak, Smith, Kariuki, & El‐Hiti, 2017).

Quantum Chemical Calculations

Jie (2013) synthesized a compound involving 2-thiophenecarboxylic acid and performed quantum chemical calculations. This study highlights the compound's role in the development of new materials and the investigation of their properties (Jie, 2013).

Synthesis of Heterocyclic Compounds

Mabkhot et al. (2017) described the synthesis of novel thiophene-containing compounds with potential biological activities. Their work illustrates the broader utility of thiophene derivatives in medicinal chemistry (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).

Safety And Hazards

4-Bromo-2-thiophenecarboxylic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

4-bromothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZFPRVFLBBAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346211
Record name 4-BROMO-2-THIOPHENECARBOXYLIC ACID
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-thiophenecarboxylic acid

CAS RN

16694-18-1
Record name 4-Bromo-2-thiophenecarboxylic acid
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Record name 4-BROMO-2-THIOPHENECARBOXYLIC ACID
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Record name 4-Bromo-2-thiophenecarboxylic Acid
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Synthesis routes and methods I

Procedure details

To a flask equipped with a mechanical stirrer was added 25 g (130 mmol) 4-bromothiophene-2-carbaldehyde (Aldrich Chemical Company), acetonitrile (200 mL), and 4.5 g (37.5 mmol) of sodium dihydrogen phosphate dissolved in 35 mL of water. After cooling this mixture on an ice-salt bath, 15 mL (169 mmol) of 35% hydrogen peroxide and 15.3 g (169 mmol) of sodium chlorite were added, and the mixture was stirred for 1 h. The reaction mixture was then stirred at room temperature for 3 h. The solvent was removed in vacuo, and the solid was suspended in a mixture of water (175 mL) and 1 N hydrochloric acid (4 mL) and stirred for 10 min at rt. The solid was collected on a Büchner funnel and washed with water (2×150 mL) to afford 26 g (97%) of 4-bromothiophene-2-carboxylic acid, which was used in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Chromium (VI) oxide (20 g), and concentrated sulfuric acid (32 g) were dissolved in water (50 mL) and when dissolution was complete, the volume was made up to 100 mL with water. 55 mL of the resulting solution was added dropwise to a solution of 4-bromothiophene-2-carboxaldehyde (19.1 g) in acetone (200 mL) stirred at 0° C. After 2 h, the solution was diluted with water and extracted with chloroform. The organic extracts were washed with water, then extracted with aqueous sodium hydroxide. The alkaline mixture was acidified by cautious addition of concentrated hydrochloric acid then extracted with chloroform. The organic layer was then dried (Mg2SO4), filtered, and evaporated. The resulting solid was recrystallised from diethyl ether/hexane to give a colourless solid; MS (ES+) 207, 209 (MH+).
[Compound]
Name
resulting solution
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 4-bromothiophene-2-carbaldehyde (9.1 g, 48 mmol) in acetone (150 mL) at 0° C. was added Jones' reagent (20 mL of a 2.6 M solution [prepared from CrO3 (26.7 g, 270 mmol) dissolved in H2O (40 mL), and H2SO4 (23 mL)], 52 mmol). After stirring for 30 minutes at 0° C., the ice bath was removed and the reaction was allowed to warm to ambient temperature. After 3 hours stirring at ambient temperature, the reaction was quenched by the addition of 2-propanol. After stirring for 64 hours at ambient temperature, the reaction mixture was diluted with Et2O and filtered through a pad of Florisil. The pad was thoroughly washed with EtOAc, and the filtrate was concentrated under reduced pressure to afford a brown paste. This crude material was dissolved in hot aqueous ethanol, treated with decolorizing carbon and filtered while still hot. Upon cooling an oil separated and formed a suspension. This suspension was treated with solid NaOH (4 g, 100 mmol) and boiled briefly to dissolve the solids. The resulting basic aqueous solution was allowed to cool, and was extracted with Et2O (75 mL). The Et2O extract was discarded. The basic aqueous solution was then acidified by the dropwise addition of concentrated HCl. The acidic aqueous phase was extracted with EtOAc (4×60 mL). The combined EtOAc extracts were washed with brine, and dried over Na2SO4 for 16 hours. The mixture was filtered and concentrated under reduced pressure to afford 4-bromothiophene-2-carboxylic acid as a pale brown solid, which was carried on to the next step without further purification.
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

4-Bromothiophene-2-carbaldehyde (NN) (1.9 g, 10 mmol) was dissolved in 40 mL of t-BuOH and 4 mL of 2-methyl-2-butene. The reaction mixture was cooled to 0° C. and NaClO2 (1.1 g, 12 mmol) dissolved in 12 mL of 1M NaH2PO4 was added. The reaction mixture was let warm to room temperature and stirred for 5 hours. The reaction mixture was concentrated to about half the volume, and poured into 20 mL 1N NaOH and 50 mL Et2O. The aqueous layer was made acidic with 6N HCl and extracted with EtOAc. This organic layer was dried over sodium sulfate and concentrated to obtain the product (OO) as a white solid, 1.75 g, 8.5 mmol, 85% yield. 1H NMR 500 MHz (DMSO-d6) 8.02 (1H, s), 7.78 (1H, s).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-thiophenecarboxylic acid
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4-Bromo-2-thiophenecarboxylic acid
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4-Bromo-2-thiophenecarboxylic acid
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4-Bromo-2-thiophenecarboxylic acid
Reactant of Route 6
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4-Bromo-2-thiophenecarboxylic acid

Citations

For This Compound
12
Citations
S Nishimura, R Motoyama, E Imoto - Bulletin of University of Osaka …, 1958 - core.ac.uk
… 4-Bromo2-thiophenecarboxylic acid (XV) and 3-bromo-4-thiophenecarboxylic acid (XVI) have mp 113-1140C, and 150-152eC.,') respectively. Therefore the product (XIII) must be 3-…
Number of citations: 27 core.ac.uk
S GRONOWITZ - Arkiv för Kemi, 1955 - Almquist & Wiksells Boktryckeri.
Number of citations: 19
YB Vol'kenshtein, BV Lopatin, VA Petukhov - Bulletin of the Academy of …, 1961 - Springer
… In all these cases the structure of the 4-bromo-2-thienyl ketones was confirmed only by their chemical reactions (mainly .oxidation to 4-bromo-2-thiophenecarboxylic acid). 5-13romo-2-…
Number of citations: 3 link.springer.com
YB Vol'kenshtein, IB Karmanova… - Bulletin of the Academy of …, 1970 - Springer
… To a mixture of 28 g of anhydrous benzene and 8 g of A1C13 at room temperature was added, with stirring, 11 g of the acid chloride of 4-bromo-2-thiophenecarboxylic acid [bp 111-115 (…
Number of citations: 3 link.springer.com
DL Ladd, PB Harrsch, LI Kruse - The Journal of Organic Chemistry, 1988 - ACS Publications
… 4-Bromo-2-thiophenecarboxylic Acid (3). A solution of 80.21 g (0.25 mol) of 2,3,5-tribromothiophene in 800 mL of dry ether was cooled in a dry ice-acetone bath under an argon …
Number of citations: 18 pubs.acs.org
S Gronowitz, AB Hörnfeldt - 2004 - books.google.com
There is a vast and often bewildering array of synthetic methods and reagents available to organic chemists today. The Best Synthetic Methods series allows any scientist who is …
Number of citations: 87 books.google.com
S GRONOWITZ, C ROOS - Acta Chem. Scand., Ser. B, 1975 - actachemscand.org
… The structures of Vb and Vc followed from oxidation with permanganate, which gave 4-bromo-2-thiophenecarboxylic acid 1‘ and 4,5dibromo-2-thiophenecarboxylic acid," respectively. …
Number of citations: 15 actachemscand.org
RJ Cregge - 1974 - search.proquest.com
… One of the carboxylic acids, 4-bromo-2-thiophenecarboxylic acid, was prepared from the corresponding aryl methyl ketone via a haloform reaction. …
Number of citations: 3 search.proquest.com
S Kagabu, M Shimizu, M Mori, Y Kurahashi… - Journal of Pesticide …, 2009 - jstage.jst.go.jp
… This alcohol was obtained in 30 % yield from 4-bromo-2thiophenecarboxylic acid using boran dimethyl sulfide complex according Method 2. Bp 130–150C (20mmHg), …
Number of citations: 3 www.jstage.jst.go.jp
H Heng, Z Wang, H Li, Y Huang, Q Lan, X Guo… - European Journal of …, 2019 - Elsevier
… To a stirring solution of 4-bromo-2-thiophenecarboxylic acid (3 g, 14.5 mmol) in methanol (25 mL) was added thionyl chloride (1.74 g, 14.5 mmol). Reaction mixture was heated to reflux …
Number of citations: 10 www.sciencedirect.com

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